molecular formula C10H18Br2 B14334975 1,1-Dibromo-4-tert-butylcyclohexane CAS No. 105669-73-6

1,1-Dibromo-4-tert-butylcyclohexane

Cat. No.: B14334975
CAS No.: 105669-73-6
M. Wt: 298.06 g/mol
InChI Key: LXSGTDINQUVQDF-UHFFFAOYSA-N
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Description

1,1-Dibromo-4-tert-butylcyclohexane is an organic compound with the molecular formula C10H18Br2. It is a derivative of cyclohexane, where two bromine atoms are attached to the same carbon atom, and a tert-butyl group is attached to the fourth carbon atom of the cyclohexane ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-4-tert-butylcyclohexane can be synthesized through the bromination of 4-tert-butylcyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via a free radical mechanism, where the hydroxyl group of 4-tert-butylcyclohexanol is replaced by two bromine atoms .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .

Scientific Research Applications

1,1-Dibromo-4-tert-butylcyclohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dibromo-4-tert-butylcyclohexane in chemical reactions involves the formation of reactive intermediates, such as carbocations or free radicals, depending on the reaction conditions. In elimination reactions, the compound undergoes deprotonation by a strong base, leading to the formation of a double bond and the elimination of hydrogen bromide (HBr). The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reagents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibromo-4-methylcyclohexane: Similar in structure but with a methyl group instead of a tert-butyl group.

  • **1,1-Dibromo-4-ethyl

Properties

CAS No.

105669-73-6

Molecular Formula

C10H18Br2

Molecular Weight

298.06 g/mol

IUPAC Name

1,1-dibromo-4-tert-butylcyclohexane

InChI

InChI=1S/C10H18Br2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3

InChI Key

LXSGTDINQUVQDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(Br)Br

Origin of Product

United States

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